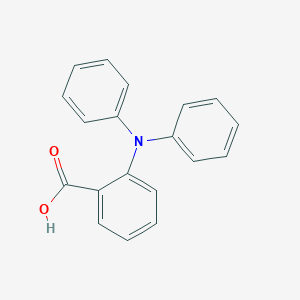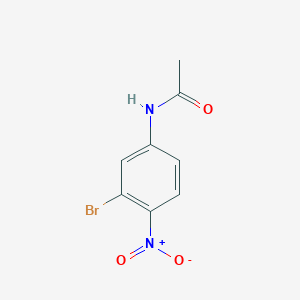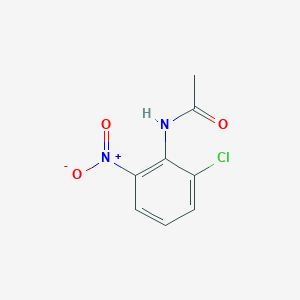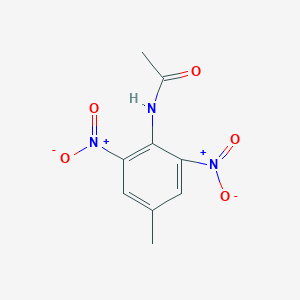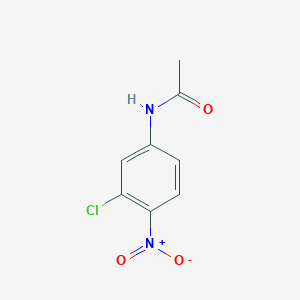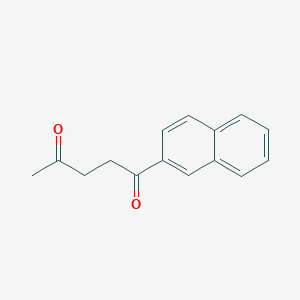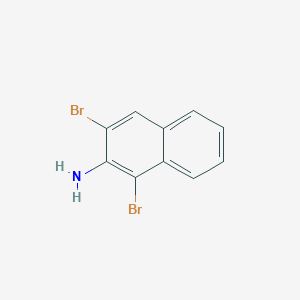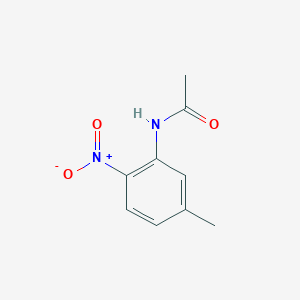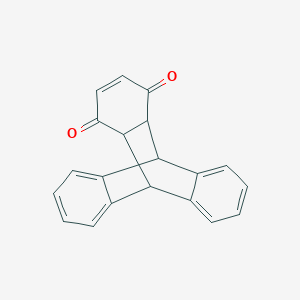
RCL S264873
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCL S264873 is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
The synthesis of RCL S264873 typically involves multi-step organic reactions. The synthetic routes often start with simpler cyclic compounds, which undergo a series of cyclization and functionalization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
RCL S264873 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, while nucleophilic substitution can replace functional groups with nucleophiles.
Applications De Recherche Scientifique
RCL S264873 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of RCL S264873 involves its interaction with molecular targets through its multiple reactive sites. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The compound’s structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
RCL S264873 can be compared with other similar compounds, such as:
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylic acid: This compound has a similar pentacyclic structure but differs in its functional groups, leading to different chemical properties and applications.
Pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carbaldehyde:
This compound stands out due to its specific functional groups and the resulting unique chemical behavior.
Propriétés
Numéro CAS |
1711-46-2 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione |
InChI |
InChI=1S/C20H14O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-20H |
Clé InChI |
WHGYFGNRTSDCBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
SMILES canonique |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O |
| 1711-46-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



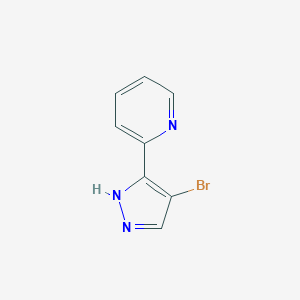
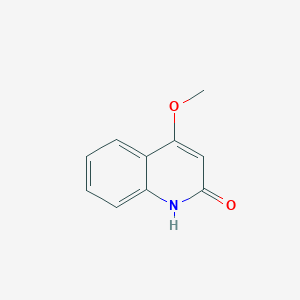
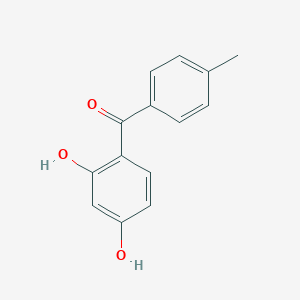
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
